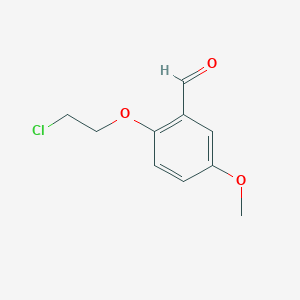
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-(2-chloroethoxy) group and a 5-methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- typically involves the formylation of a substituted benzene ring. One common method is the reaction of 2-(2-chloroethoxy)-5-methoxybenzene with a formylating agent such as dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3). This reaction introduces the formyl group into the benzene ring, resulting in the formation of the desired benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-chloroethoxy)-5-methoxybenzoic acid.
Reduction: 2-(2-chloroethoxy)-5-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2-methoxyethoxy)-5-methoxybenzaldehyde.
Applications De Recherche Scientifique
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the chloroethoxy and methoxy groups can affect its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-chloro-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.
p-(2-Chloroethoxy)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is unique due to the presence of both the chloroethoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other benzaldehyde derivatives.
Propriétés
Numéro CAS |
110837-50-8 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
GJYXTWHAKVEJBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCCCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


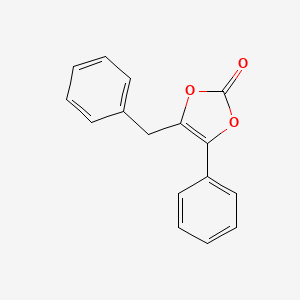
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

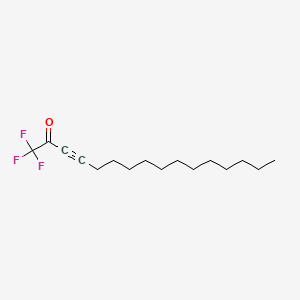
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
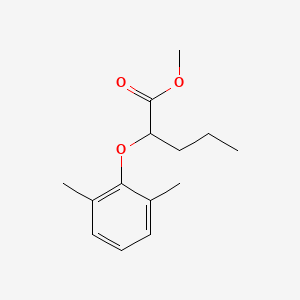





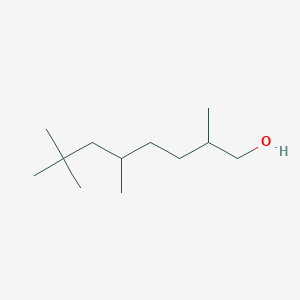
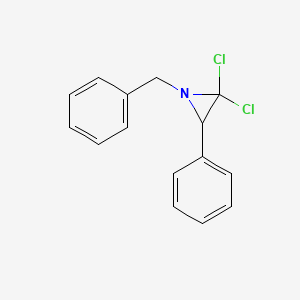
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
